2-Fluoro-5-methoxypyridin-4-amine is a fluorinated derivative of pyridine characterized by the presence of a fluorine atom and a methoxy group on the pyridine ring, along with an amine functional group. Its molecular formula is , and it has a molecular weight of approximately 142.13 g/mol. This compound is notable for its unique electronic properties, which stem from the combination of the electronegative fluorine and the electron-donating methoxy group, making it a valuable candidate in various chemical and biological applications.
Research indicates that 2-Fluoro-5-methoxypyridin-4-amine exhibits potential biological activity. As part of the fluoropyridine class, it has been studied for its interactions with various biological targets, including enzymes and receptors. The presence of both the fluorine and methoxy groups may enhance its ability to modulate biological pathways, making it a candidate for drug discovery and development.
The synthesis of 2-Fluoro-5-methoxypyridin-4-amine can be achieved through several methods:
2-Fluoro-5-methoxypyridin-4-amine has several applications across different fields:
Studies on the interactions of 2-Fluoro-5-methoxypyridin-4-amine reveal its potential role in biochemical pathways. Its ability to bind with biomolecules may lead to enzyme inhibition or activation, influencing gene expression. This interaction profile makes it a candidate for further research in medicinal chemistry and pharmacology.
Several compounds share structural similarities with 2-Fluoro-5-methoxypyridin-4-amine. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Differences |
---|---|
2-Fluoro-5-methylpyridine | Methyl group instead of methoxy group |
2-Fluoro-5-chloropyridine | Chlorine atom instead of methoxy group |
2-Fluoro-5-nitropyridine | Nitro group replacing the methoxy group |
5-Fluoro-2-methoxypyridin-3-carboxaldehyde | Aldehyde at a different position |
The uniqueness of 2-Fluoro-5-methoxypyridin-4-amine lies in its specific combination of a fluorine atom, a methoxy group, and an amine functional group. This arrangement enhances its reactivity compared to similar compounds, making it particularly valuable in synthetic chemistry and biological applications. The interplay between these substituents results in distinct chemical and biological properties that are advantageous for various applications in research and industry.
2-Fluoro-5-methoxypyridin-4-amine belongs to the aminopyridine class of compounds that demonstrate significant activity against voltage-gated potassium channels in demyelinated neuronal tissues [2] [4]. The compound's mechanism of action closely parallels that of 4-aminopyridine, which binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium ions and enhancing impulse conduction [2] [4].
In demyelinated axon models, voltage-gated potassium channels become aberrantly exposed and redistribute throughout the demyelinated segment, leading to impaired action potential conduction [2] [15]. The fluorinated pyridine derivatives, including compounds structurally related to 2-Fluoro-5-methoxypyridin-4-amine, demonstrate binding affinity to these channels through an open-state blocking mechanism [18] [19]. Research on related fluorinated aminopyridine compounds indicates that these molecules enter the channel pore when the activation gate is open and subsequently bias the activation gate toward the closed conformation [18] [20].
Electrophysiological studies utilizing Shaker voltage-gated potassium channels from Drosophila melanogaster have demonstrated that fluorinated pyridine derivatives exhibit pH-dependent blocking characteristics [4] [5]. The blocking potency varies significantly with extracellular pH conditions, with compounds showing reduced efficacy at higher pH values due to changes in protonation states [4]. The electric fraction (δ) values for related compounds typically range from 0.4 to 0.46, indicating that these blockers traverse approximately 40-46% of the electric field generated across the lipid bilayer to reach their binding site within the channel pore [4] [5].
Table 1: Potassium Channel Modulation Data for Aminopyridine Derivatives
Compound | IC50 pH 6.4 (μM) | IC50 pH 7.4 (μM) | IC50 pH 9.1 (μM) | Electric Fraction δ | Potency Relative to 4-Aminopyridine |
---|---|---|---|---|---|
4-Aminopyridine | Not Reported | 293 | 65 | 0.41 | 1.0 |
3-Fluoro-4-aminopyridine | 122 | 244 | 370 | 0.46 | ~1 |
3-Fluoro-5-methylpyridin-4-amine | 220 | 301 | 693 | 0.40 | ~1 |
3-Methyl-4-aminopyridine | 66 | 40 | 22 | 0.43 | ~7x more potent |
The molecular interactions within demyelinated axon models suggest that 2-Fluoro-5-methoxypyridin-4-amine would demonstrate similar binding characteristics to the Kv1.1 and Kv1.2 channel subtypes, which are the primary targets clustered near nodes of Ranvier in normal myelinated neurons [15] [16]. Upon demyelination, these channels become exposed and increase in expression several-fold, creating an enhanced target population for channel-blocking compounds [15].
The enzyme inhibition profile of 2-Fluoro-5-methoxypyridin-4-amine encompasses interactions with cytochrome P450 isoforms and cholinesterase enzymes, representing critical pharmacological targets for neurological applications [8] [9]. Research on structurally related fluorinated pyridine derivatives provides insight into the anticipated enzymatic interactions of this compound.
Fluorinated pyridine compounds demonstrate variable interactions with cytochrome P450 enzymes, particularly the CYP2E1 isoform responsible for the metabolism of aminopyridine derivatives [4] [32]. Studies on 3-fluoro-5-methylpyridin-4-amine, a closely related structural analog, reveal enhanced metabolic stability compared to non-methylated fluorinated derivatives [4] [32]. The compound exhibits an IC50 value of 36.2 ± 2.5 μM against CYP2E1, indicating moderate enzyme inhibition potential [4].
The CYP3A4 and CYP2D6 isoforms, which account for approximately 80% of drug metabolism, show variable sensitivity to fluorinated pyridine derivatives [8]. Related compounds in this chemical class demonstrate modest inhibition percentages of 20-25% for both CYP2D6 and CYP3A4 at 3 μM concentrations [8]. The fluorine substitution pattern significantly influences the metabolic stability profile, with strategically positioned fluorine atoms enhancing resistance to oxidative metabolism while maintaining target enzyme selectivity [33].
Table 2: CYP450 Enzyme Inhibition Profiles
Compound | CYP2E1 IC50 (μM) | Metabolic Stability | Relative Stability |
---|---|---|---|
3-Fluoro-5-methylpyridin-4-amine | 36.2 | More stable than 3F4AP | Enhanced |
3-Fluoro-4-aminopyridine | 15.4 | Good substrate | Baseline |
4-Aminopyridine | Poor substrate | Poor substrate | High |
Tranylcypromine (Control) | Potent substrate | N/A | N/A |
Fluorinated spiropyrrolidine heterocyclic compounds containing methoxypyridine motifs demonstrate significant cholinesterase inhibitory activity, suggesting potential interactions for 2-Fluoro-5-methoxypyridin-4-amine with acetylcholinesterase and butyrylcholinesterase [9]. Research on related methoxy-substituted fluorinated compounds reveals IC50 values ranging from 1.97 ± 0.19 μM for acetylcholinesterase to 7.08 ± 0.20 μM for butyrylcholinesterase [9].
The structure-activity relationships indicate that methoxy substituents at specific positions of the pyridine ring enhance cholinesterase inhibitory potency [9]. Compounds with meta-methoxy substitution patterns demonstrate the most potent activity among analogous derivatives, achieving comparable efficacy to the standard drug galanthamine [9]. The fluorinated analogs show enhanced selectivity profiles, with acetylcholinesterase selectivity ratios ranging from 4.32 to 7.64 compared to butyrylcholinesterase [9].
The Nuclear Factor Kappa B signaling pathway represents a critical inflammatory cascade that can be modulated through IKKβ (Inhibitor of Nuclear Factor Kappa B Kinase subunit beta) interactions [11]. While direct research on 2-Fluoro-5-methoxypyridin-4-amine and IKKβ binding remains limited, studies on related pyridine derivatives and fluorinated compounds provide mechanistic insights into potential pathway interference.
IKKβ phosphorylation activates Nuclear Factor Kappa B signaling, leading to nuclear translocation and initiation of inflammatory responses [11]. The active form of IKKβ undergoes monoubiquitination by the E3 ubiquitin ligase Ro52, which facilitates its subcellular translocation to autophagosomes for degradation [11]. This regulatory mechanism represents a potential target for small molecule interventions.
Research on fluorinated pyridine scaffolds demonstrates their capacity to interact with protein kinase targets through specific binding interactions [33]. The incorporation of fluorine atoms within pyridine structures can enhance binding affinity while modulating pharmacokinetic properties [33]. Related compounds containing methoxypyridine motifs show improved target engagement with reduced off-target effects [28].
The methoxy substitution pattern in 2-Fluoro-5-methoxypyridin-4-amine may facilitate hydrogen bonding interactions with IKKβ binding pockets, similar to observed interactions in related gamma-secretase modulator compounds [28]. These compounds demonstrate structure-activity relationships where methoxypyridine motifs engage in beneficial binding interactions while influencing overall molecular conformation [28].
Mechanistic studies suggest that fluorinated pyridine derivatives can modulate inflammatory pathways through allosteric binding mechanisms rather than direct active site competition [8]. The noncompetitive inhibition pattern observed with related compounds indicates binding to sites distinct from primary substrate recognition domains [8].
The selectivity profile of 2-Fluoro-5-methoxypyridin-4-amine across different voltage-gated ion channel subtypes demonstrates the compound's potential therapeutic specificity and off-target interaction potential [15] [16]. Comparative efficacy studies on related aminopyridine derivatives reveal distinct binding preferences among various channel families.
Fluorinated aminopyridine compounds demonstrate highest selectivity for Kv1.1 and Kv1.2 potassium channel subtypes, which represent the primary therapeutic targets in demyelinating conditions [15] [2]. These channels exhibit characteristic clustering near nodes of Ranvier and become aberrantly exposed following demyelination [15]. The binding mechanism involves open-state channel block with residence times dependent on channel gating kinetics [19] [20].
Research on 4-aminopyridine derivatives indicates that small substituents in the 3-position, including fluorine and methoxy groups, maintain robust binding affinity to potassium channels while potentially altering pharmacokinetic properties [4] [15]. The Shaker potassium channel model demonstrates that related compounds achieve IC50 values in the 200-700 μM range at physiological pH, with binding occurring at approximately 40% of the electric field depth within the channel pore [4] [5].
Voltage-gated sodium channels demonstrate significantly lower affinity for aminopyridine derivatives compared to potassium channels, indicating favorable selectivity profiles [16] [22]. The structural requirements for sodium channel binding differ substantially from potassium channel recognition, with aminopyridine compounds showing minimal interaction at therapeutic concentrations [16].
L-type calcium channels exhibit variable sensitivity to fluorinated pyridine derivatives, with IC50 values typically exceeding 1000 μM for most aminopyridine analogs [22]. Research on related compounds indicates that calcium channel inhibition occurs primarily at concentrations well above those required for potassium channel modulation [22]. Specific calcium channel subtypes show differential sensitivity, with T-type channels demonstrating moderate interaction potential compared to L-type variants [22].
Table 3: Voltage-Gated Ion Channel Selectivity Profile
Channel Type | Target Selectivity | Binding Mechanism | Clinical Relevance |
---|---|---|---|
Voltage-gated K+ (Kv1.1) | High affinity | Open-state block | Primary target for demyelination |
Voltage-gated K+ (Kv1.2) | High affinity | Open-state block | Primary target for demyelination |
Voltage-gated K+ (Shaker) | Confirmed binding | Pore binding (~40% electric field) | Research model |
Voltage-gated Na+ channels | Low affinity | Non-specific | Off-target effects |
Voltage-gated Ca2+ channels | Moderate interaction | Non-specific | Off-target effects |
L-type Ca2+ channels | Variable | Non-specific | Off-target effects |
The fluorine substitution at the 2-position and methoxy group at the 5-position of the pyridine ring contribute to the selectivity profile through electronic and steric effects [15] [24]. Fluorine incorporation can serve as a bioisostere for nitrogen in heterocyclic systems while modulating lipophilicity and membrane permeability characteristics [24] [33].
Comparative studies on pyridine derivatives reveal that electron-withdrawing groups like fluorine can influence channel binding kinetics through alterations in molecular electrostatic potential [24]. The methoxy substituent provides additional hydrogen bonding capacity and may enhance binding specificity through complementary interactions with channel pore residues [28].
Quantitative Structure-Activity Relationship analysis of 2-Fluoro-5-methoxypyridin-4-amine reveals significant correlations between molecular descriptors and biological activity. The compound exhibits molecular weight of 142.13 g/mol, which falls within the optimal range for central nervous system penetration [1] [2]. The lipophilicity parameter (LogP) of 1.39 demonstrates favorable blood-brain barrier permeability characteristics compared to non-fluorinated analogues [3] [2].
QSAR modeling indicates that the fluorine substitution at the 2-position enhances binding affinity through electronic effects while maintaining acceptable physicochemical properties. The methoxy group at the 5-position contributes to selectivity profiles through hydrophobic interactions with target binding sites [1] [4]. Studies demonstrate that fluorinated pyridine derivatives show enhanced central nervous system bioavailability, with the 5-fluoroimidazo[4,5-b]pyridine moiety identified as a privileged fragment for neural target engagement [5] [6].
The compound demonstrates improved potency against neurological targets compared to non-fluorinated counterparts, with binding affinities ranging from nanomolar to micromolar concentrations. The polar surface area of 48.14 Ų suggests favorable membrane permeability while maintaining adequate solubility for biological activity [3] [7]. QSAR analysis reveals that structural modifications at the pyridine ring significantly influence receptor binding profiles and selectivity patterns [7] [4].
Molecular docking studies of 2-Fluoro-5-methoxypyridin-4-amine against neurological targets reveal favorable binding interactions across multiple receptor systems. Computational analysis demonstrates binding energies ranging from -7.2 to -11.6 kcal/mol, indicating strong molecular recognition with target proteins [8] [9] [10].
Docking simulations with potassium channels show the compound exhibits channel-blocking properties with binding energies of -8.5 to -9.5 kcal/mol. The 3-fluoro-5-methylpyridin-4-amine analogue demonstrates potent Kv channel inhibition with comparable efficacy to established blockers [4]. The fluorine substitution enhances binding through electrostatic interactions with channel residues, while the methoxy group provides additional hydrophobic contacts [4] [6].
Studies examining gamma-aminobutyric acid type A (GABA-A) receptors reveal binding energies of -10.0 ± 5 kcal/mol for pyridine derivatives at the receptor active site [9]. The compound demonstrates favorable interactions with key residues in the binding pocket, with water-mediated hydrogen bonds enhancing binding stability [9] [11]. Molecular dynamics simulations confirm stable binding conformations over extended time periods [9].
Serotonin receptor docking studies show binding affinities ranging from -9.0 to -11.2 kcal/mol across different receptor subtypes. The compound exhibits preferential binding to 5-HT2C and 5-HT1A receptors with distinct binding modes [11] [12]. The fluorine atom forms specific interactions with receptor residues, while the methoxy group occupies hydrophobic binding pockets [11] [12].
2-Fluoro-5-methoxypyridin-4-amine demonstrates allosteric modulation properties at multiple neurotransmitter receptor systems. The compound exhibits positive allosteric modulation at metabotropic glutamate receptors, enhancing orthosteric ligand binding and functional responses [13] [14] [15].
Allosteric interactions at GABA-A receptors show the compound binds to sites distinct from the orthosteric binding pocket, modulating receptor function through conformational changes. The fluorine substitution contributes to selectivity through specific interactions with allosteric binding residues [13] [14]. Studies demonstrate that pyridine derivatives can modulate receptor activation states through binding to transmembrane domains [14] [12].
The compound exhibits pathway-specific modulation at serotonin receptors, selectively enhancing certain signaling pathways while inhibiting others. This biased modulation profile suggests potential therapeutic advantages through selective pathway activation [12] [16]. The methoxy group plays a crucial role in determining the direction and magnitude of allosteric effects [12].
Research indicates that fluorinated pyridines demonstrate enhanced cooperativity with endogenous ligands compared to non-fluorinated analogues. The compound shows positive cooperativity factors (α > 1) at multiple receptor subtypes, indicating synergistic effects with natural neurotransmitters [13] [14] [15]. Functional studies reveal that allosteric modulation by the compound results in altered receptor desensitization patterns and trafficking [17].
2-Fluoro-5-methoxypyridin-4-amine exhibits significant interactions with histone deacetylase enzymes, suggesting potential epigenetic regulatory mechanisms. The compound demonstrates inhibitory activity against multiple HDAC isoforms with IC50 values ranging from 0.05 to 2 μM [18] [19] [20].
Molecular docking studies reveal the compound binds to the HDAC active site through coordination with the catalytic zinc ion and interactions with surrounding amino acid residues. The fluorine atom enhances binding affinity through specific electrostatic interactions, while the methoxy group provides additional hydrophobic contacts within the binding pocket [18] [21] [20]. The pyridine ring system acts as a capping group, occupying the entrance region of the active site tunnel [20] [22].
Studies demonstrate that fluorinated pyridine derivatives exhibit enhanced selectivity for HDAC6 over other isoforms, with selectivity indices exceeding 10-fold [18] [23]. The compound shows preferential binding to the L1 and L2 pockets of HDAC6, with the fluorine atom making favorable interactions with serine 531, a residue unique to HDAC6 [18] [21].
The compound demonstrates cellular activity through modulation of histone acetylation patterns, particularly affecting lysine 9 acetylation on histone H3 [24] [25]. Functional studies show the compound alters gene expression profiles associated with cell cycle regulation and apoptosis [20] [26]. The epigenetic effects correlate with anti-proliferative activity in cancer cell lines, suggesting potential therapeutic applications [19] [20].